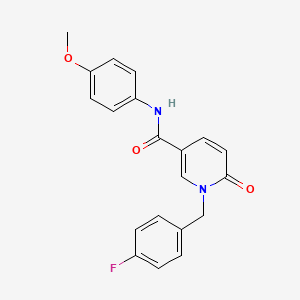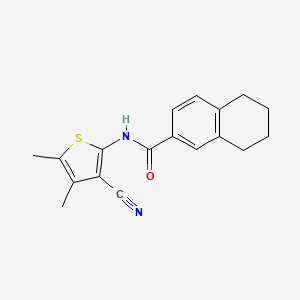
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a derivative of tetrahydronaphthalene with potential applications in various fields such as chemosensing and pharmacology. While the provided papers do not directly discuss this specific compound, they do provide insights into similar naphthalene derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves catalytic hydrogenation and acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides are selectively synthesized from cyanonaphthamides by catalytic hydrogenation . These methods suggest that the compound of interest could also be synthesized through similar pathways involving acylation and hydrogenation steps.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized by X-ray single crystallography, which reveals solid-state properties such as hydrogen bonding interactions . These interactions can also be examined in the solution phase through UV-Vis absorption and NMR analyses. The molecular structure is crucial for the compound's function, as seen in the colorimetric sensing of fluoride anions by a related benzamide derivative, which relies on an intramolecular charge transfer mechanism .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, cyanopyridones can be treated with phosphorous pentasulfide to afford thioxopyridine derivatives, which can further react to form ester derivatives or undergo condensation with hydrazine hydrate to yield pyrazolopyridine derivatives . These reactions demonstrate the versatility of naphthalene derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as their anticoagulant effects, are often evaluated through in vitro screening methods like the activated partial thromboplastin time and the prothrombin time . Additionally, the antioxidant activity of these compounds can be assessed through scavenging potency tests, with some derivatives showing higher potency than ascorbic acid . These properties are indicative of the potential therapeutic applications of naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Anticoagulant Screening
Researchers Nguyen and Ma (2017) reported on the chemoselective synthesis of N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, followed by screening for anticoagulant effects in human plasma. Their findings indicate the potential of these compounds in anticoagulation therapy (Nguyen & Ma, 2017).
Antimycobacterial Activity
Goněc et al. (2016) synthesized a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and evaluated them for antimycobacterial activity. Some compounds showed activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).
Sigma Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) examined the sigma-subtype affinities of various derivatives, including N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives. Their study revealed that some compounds demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized a variety of benzothiophene derivatives and studied their antineoplastic and antimonoamineoxidase properties. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Markosyan et al., 2010).
Antimicrobial and Docking Studies
Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and molecular docking studies on benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. Their findings indicate the relevance of these compounds in developing antimicrobial agents (Talupur et al., 2021).
Tumor Inhibitory and Antioxidant Activity
Hamdy et al. (2013) synthesized polyfunctional 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activities. Some derivatives showed promising potency against liver cancer cells (Hamdy et al., 2013).
Cyanoacetamide in Heterocyclic Chemistry
Bialy and Gouda (2011) utilized cyanoacetamide for the synthesis of new benzothiophene derivatives, exploring their antitumor and antioxidant activities. This study highlights the versatility of cyanoacetamide in synthesizing pharmacologically active compounds (Bialy & Gouda, 2011).
Nitric Oxide Production in Macrophages
Gurkan et al. (2011) synthesized N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives and studied their effects on nitric oxide production in lipopolysaccharide-activated macrophages, revealing potential immunomodulatory applications (Gurkan et al., 2011).
Cytotoxicity and Topoisomerase II Inhibitory Activity
Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, suggesting their potential as cancer therapeutic agents (Gomez-Monterrey et al., 2011).
Synthesis of Succinimido[3,4-b]indane and Hexahydro-1,5-methano-3-benzazocine-2,4-dione
Dandekar et al. (1999) reported on the synthesis of complex structures like succinimido[3,4-b]indane, providing insights into synthetic methodologies for developing novel organic compounds (Dandekar et al., 1999).
Structure-Activity Relationship on 5-HT7 Receptor Agents
Leopoldo et al. (2007) conducted a study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, elucidating their structure-affinity and -activity relationships for the 5-HT7 receptor. This research contributes to the understanding of receptor-ligand interactions (Leopoldo et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-8-7-13-5-3-4-6-14(13)9-15/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZZRSNPJNHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(CCCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
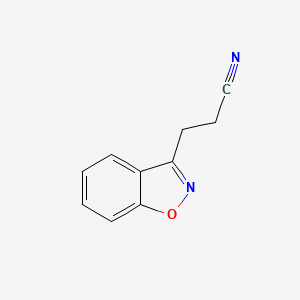
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)
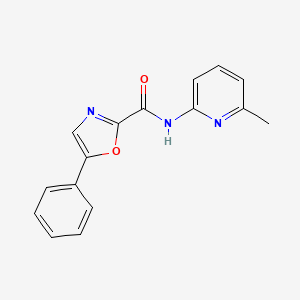
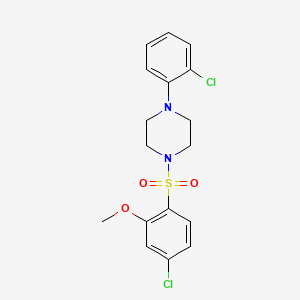
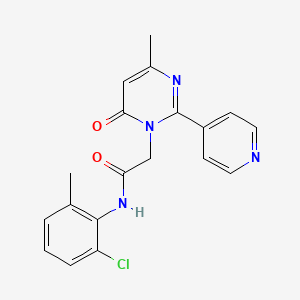
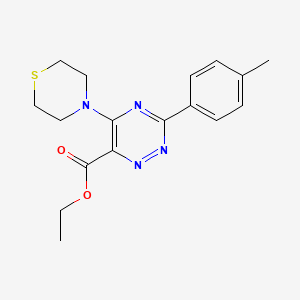
![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
